1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one
Overview
Description
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one is a chemical compound with the molecular formula C8H11NO2 It is an oxazole derivative, characterized by the presence of an oxazole ring substituted with a propan-2-yl group and an ethanone moiety
Mechanism of Action
Target of Action
The compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring. Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Mode of Action
The exact nature of these interactions would depend on the specific structure and properties of the compound .
Biochemical Pathways
For example, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways these proteins are involved in .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole derivatives have been found to induce cell death in cancer cells, while others have anti-inflammatory effects by reducing the production of inflammatory cytokines .
Biochemical Analysis
Biochemical Properties
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various biotransformation reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in certain tissues, influencing its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted oxazole derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .
Scientific Research Applications
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one can be compared with other oxazole derivatives, such as:
1-[2-(1-Methylethyl)-4-oxazolyl]ethan-1-one: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Contains a thiophene ring instead of an oxazole ring, resulting in different chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-propan-2-yl-1,3-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)8-9-7(4-11-8)6(3)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYKZNCQDQAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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